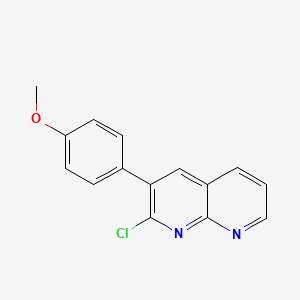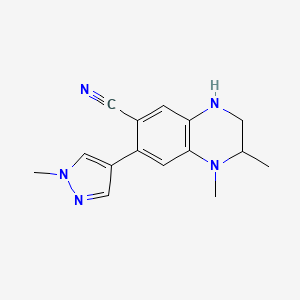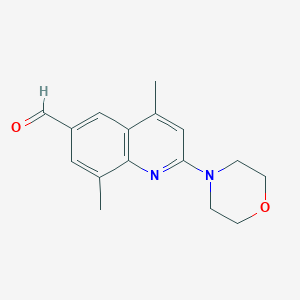
1,8-Naphthyridine, 2-chloro-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chloro group at the 2-position and a methoxyphenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives with different substituents, such as:
- 2-chloro-3-(4-hydroxyphenyl)-1,8-naphthyridine
- 2-chloro-3-(4-methylphenyl)-1,8-naphthyridine
- 2-chloro-3-(4-aminophenyl)-1,8-naphthyridine
Uniqueness
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine is unique due to the specific combination of chloro and methoxyphenyl substituents, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Propiedades
Número CAS |
474266-27-8 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-chloro-3-(4-methoxyphenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3 |
Clave InChI |
LHSVFEZYIZDOBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)





![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)
![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)
